molecular formula C4H7N5S B14734830 (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol CAS No. 4951-45-5

(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol

Cat. No.: B14734830
CAS No.: 4951-45-5
M. Wt: 157.20 g/mol
InChI Key: WEFQSJXRBMAWOI-UHFFFAOYSA-N
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Description

(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is a chemical compound with the molecular formula C4H7N5S It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted triazine derivatives.

Scientific Research Applications

(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound is structurally similar and shares some chemical properties.

    2,4-Diamino-6-mercaptomethyl-1,3,5-triazine: Another related compound with similar reactivity.

Uniqueness

(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

4951-45-5

Molecular Formula

C4H7N5S

Molecular Weight

157.20 g/mol

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)methanethiol

InChI

InChI=1S/C4H7N5S/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9)

InChI Key

WEFQSJXRBMAWOI-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)S

Origin of Product

United States

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